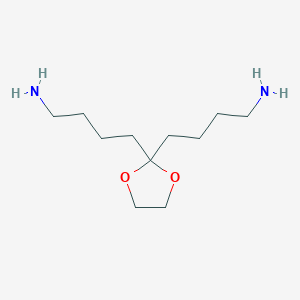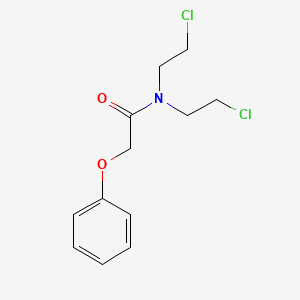
N,N-Bis(2-chloroethyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-chloroethyl)-2-phenoxyacetamide is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups and a phenoxyacetamide moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with N,N-bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
N,N-Bis(2-chloroethyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to yield amines or alcohols.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to produce 2-phenoxyacetic acid and N,N-bis(2-chloroethyl)amine.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution Products: N,N-bis(2-substituted-ethyl)-2-phenoxyacetamide derivatives.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: 2-phenoxyacetic acid and N,N-bis(2-chloroethyl)amine.
科学的研究の応用
N,N-Bis(2-chloroethyl)-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical tool to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N-Bis(2-chloroethyl)-2-phenoxyacetamide involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic atoms such as nitrogen or sulfur in proteins and DNA, leading to the inhibition of cellular processes and induction of cell death. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy.
類似化合物との比較
Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: Another alkylating agent with similar reactivity but different applications.
N,N-Bis(2-chloroethyl)-N-nitrosourea: Known for its use in cancer treatment due to its ability to cross-link DNA.
Chlorambucil: A chemotherapeutic agent with a similar alkylating mechanism but different structural features.
Uniqueness
N,N-Bis(2-chloroethyl)-2-phenoxyacetamide is unique due to its phenoxyacetamide moiety, which imparts distinct chemical properties and reactivity compared to other alkylating agents. This uniqueness makes it a valuable compound for specific research and industrial applications.
特性
CAS番号 |
50711-74-5 |
|---|---|
分子式 |
C12H15Cl2NO2 |
分子量 |
276.16 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C12H15Cl2NO2/c13-6-8-15(9-7-14)12(16)10-17-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChIキー |
XRVUTZIQXYXMQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


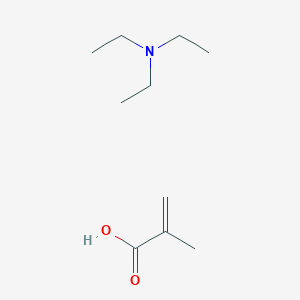
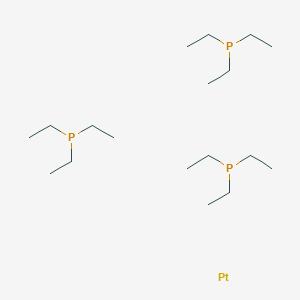
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)


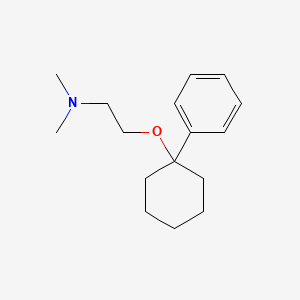
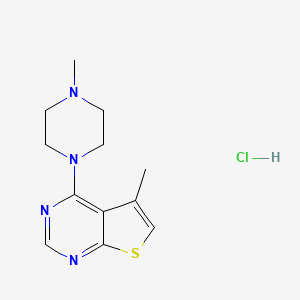



![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
